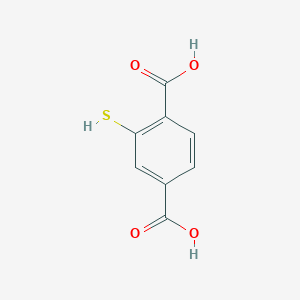

2-Mercaptoterephthalic acid

Description

Significance of Aromatic Dicarboxylic Acids with Thiol Functionalities in Contemporary Chemical Sciences

Aromatic dicarboxylic acids that also contain thiol (-SH) functionalities are of considerable importance in modern chemical sciences. These molecules serve as crucial linkers in the construction of metal-organic frameworks (MOFs), a class of porous materials with extensive applications. rsc.org The presence of both carboxyl and thiol groups allows for diverse coordination with metal ions, influencing the resulting framework's structure and properties. rsc.org

The thiol group, in particular, imparts several desirable characteristics. It can facilitate charge delocalization within the material, which is a key factor for developing electrically conductive MOFs. capes.gov.br Furthermore, the soft nature of the sulfur atom in the thiol group allows for strong interactions with soft metal ions, a principle that can be exploited in the design of materials for specific applications like heavy metal capture. nih.gov The ability to introduce thiol groups into MOFs, either by direct synthesis with a functionalized linker like 2-mercaptoterephthalic acid or through post-synthetic modification, offers a powerful tool for tuning the material's properties. rsc.orgnih.gov

Historical Context and Evolution of Research on this compound and its Analogues

The study of mercaptoterephthalic acids and their derivatives has a history rooted in organic disulfide chemistry. acs.org Early research focused on the synthesis and reactions of these compounds. acs.orgcapes.gov.br The development of methods for preparing these molecules laid the groundwork for their later use in more complex applications.

A significant evolution in the research on this compound and its analogues came with the rise of metal-organic frameworks. The recognition that the dual functionality of these molecules could be used to construct novel porous materials opened up new avenues of investigation. rsc.org For instance, its analogue, 2,5-dimercaptoterephthalic acid, has been utilized in the synthesis of zirconium-based MOFs for the detection and removal of heavy metal ions like mercury(II). researchgate.net The ability to create materials with specific functionalities by choosing appropriately substituted terephthalic acid derivatives has been a major driver of research in this area. sci-hub.se

Current Research Landscape and Emerging Paradigms in the Field

The current research landscape for this compound and related compounds is vibrant and expanding, largely driven by the quest for new materials with advanced properties. A major focus is on the development of conductive MOFs, where the thiol functionality plays a crucial role in enhancing electrical conductivity. capes.gov.br Researchers are exploring different synthetic strategies to overcome challenges such as the often-demanding synthesis of thiol-functionalized linkers and the potential instability of the resulting MOFs. capes.gov.br

Emerging paradigms in the field include the use of computational methods and machine-learning algorithms to screen for promising MOF structures and predict their properties. sci-hub.se There is also a growing interest in the application of these materials in environmental remediation, such as the removal of heavy metals from water. nih.govresearchgate.net The development of photocatalytic systems is another active area of research, with studies exploring the direct conversion of carboxylic acids to thiols using photoredox catalysis. rsc.org

Interdisciplinary Relevance across Materials Science and Chemical Engineering

The study and application of this compound and its derivatives are inherently interdisciplinary, bridging the fields of materials science and chemical engineering.

In Materials Science , this compound is a key building block for creating advanced materials with tunable properties. routledge.com The ability to design and synthesize MOFs with specific pore sizes, surface areas, and chemical functionalities is of great interest for applications in gas storage, separation, and catalysis. researchgate.net The development of novel polymers and composites incorporating these functionalized aromatic acids is another significant area of research. routledge.com

In Chemical Engineering , the focus is on the practical application and process development of these materials. academicjournals.orgiqs.edu This includes designing and optimizing reactors for the synthesis of these compounds and the materials derived from them. researchgate.net Chemical engineers are also involved in developing applications for these materials in areas such as environmental engineering, for example, in the design of systems for water purification and the capture of pollutants. iqs.edu The scale-up of production and the economic feasibility of these advanced materials are also key considerations within the domain of chemical engineering. researchgate.net

Interactive Data Tables

Table 1: Properties of this compound and its Analogue

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C8H6O4S | 198.20 nih.gov | 4617327 (CID) nih.gov |

| 2,5-Dimercaptoterephthalic acid | C8H6O4S2 | 230.26 sigmaaldrich.com | 25906-66-5 sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H6O4S |

|---|---|

Molecular Weight |

198.20 g/mol |

IUPAC Name |

2-sulfanylterephthalic acid |

InChI |

InChI=1S/C8H6O4S/c9-7(10)4-1-2-5(8(11)12)6(13)3-4/h1-3,13H,(H,9,10)(H,11,12) |

InChI Key |

FFHNZBHCEGONDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Mercaptoterephthalic Acid and Its Structural Analogues

Established Synthetic Pathways for Mercaptoterephthalic Acids

Newman-Kwart Rearrangement and Related Thiophenol Synthesis as Precursor Routes

A primary strategy for introducing a thiol group onto an aromatic ring is through the synthesis of thiophenols, for which the Newman-Kwart rearrangement is a key reaction. wikipedia.orgjk-sci.comorganic-chemistry.org This intramolecular rearrangement involves the thermal conversion of an O-aryl thiocarbamate to an S-aryl thiocarbamate. wikipedia.orgjk-sci.com The subsequent hydrolysis of the S-aryl thiocarbamate yields the desired thiophenol. jk-sci.com

The synthesis of 2,5-dimercaptoterephthalic acid, a structural analogue of 2-mercaptoterephthalic acid, provides a concrete example of this pathway. The process commences with 2,5-dihydroxyterephthalic acid diethyl ester. rsc.org This starting material is reacted with dimethylthiocarbamoyl chloride in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) to form the corresponding bis(O-aryl thiocarbamate). rsc.org This intermediate then undergoes a thermal Newman-Kwart rearrangement, followed by hydrolysis to yield 2,5-dimercaptoterephthalic acid. rsc.org

The key steps in this synthesis are outlined in the table below:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Thiocarbamoylation | 2,5-dihydroxyterephthalic acid diethyl ester, dimethylthiocarbamoyl chloride, DABCO, DMA, 0°C to room temperature | 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester |

| 2 | Newman-Kwart Rearrangement | Heating the product from Step 1 at 230°C under a nitrogen atmosphere | 2,5-bis(dimethylthiocarbamoylsulfanyl)terephthalic acid diethyl ester |

| 3 | Hydrolysis | Refluxing the product from Step 2 with deaerated KOH in an ethanol/water mixture | 2,5-dimercaptoterephthalic acid |

This table is based on the synthetic procedure described for 2,5-dimercaptoterephthalic acid. rsc.org

Synthetic Approaches from Halogenated Terephthalic Acid Precursors

Another well-established method for the synthesis of mercaptoterephthalic acids involves the use of halogenated terephthalic acid precursors. This approach relies on the principle of nucleophilic aromatic substitution (SNAr), where a halogen atom on the aromatic ring is displaced by a sulfur-containing nucleophile. youtube.commasterorganicchemistry.com The presence of electron-withdrawing carboxylic acid groups on the terephthalic acid backbone facilitates this reaction by activating the ring towards nucleophilic attack.

A common precursor for this method is 2-bromoterephthalic acid. researchgate.net The reaction of 2-bromoterephthalic acid with a sulfur nucleophile, such as sodium sulfide (B99878) or sodium hydrosulfide, can lead to the formation of this compound. The efficiency of this reaction is influenced by factors such as the nature of the solvent, the reaction temperature, and the presence of a catalyst.

The general scheme for this synthetic approach is as follows:

| Precursor | Nucleophile | Reaction Type | Product |

| 2-Haloterephthalic acid (e.g., 2-bromoterephthalic acid) | Sulfur nucleophile (e.g., NaSH, Na2S) | Nucleophilic Aromatic Substitution | This compound |

This table illustrates the general principle of synthesizing this compound from a halogenated precursor.

Other Conventional Routes to Thiol-Functionalized Benzenedicarboxylic Acids

Beyond the specific methods mentioned above, other conventional organic synthesis techniques can be adapted for the preparation of thiol-functionalized benzenedicarboxylic acids. One such approach involves the diazotization of an aminoterephthalic acid, followed by reaction with a sulfur-containing reagent. For instance, 2-aminoterephthalic acid can be converted to a diazonium salt, which can then react with a xanthate to introduce a sulfur functionality that can be subsequently hydrolyzed to a thiol.

Another strategy involves the reduction of a disulfide derivative. If a terephthalic acid derivative containing a disulfide bridge can be synthesized, its subsequent reduction, for example with a reducing agent like triphenylphosphine (B44618) or sodium borohydride, would yield the corresponding thiol.

Advanced and Emerging Synthetic Techniques for Functionalized Terephthalic Acid Linkers

The demand for functionalized terephthalic acid linkers for applications in materials science, particularly in the synthesis of MOFs, has driven the development of advanced synthetic techniques.

Solvothermal and Hydrothermal Synthesis Modifications

Solvothermal and hydrothermal methods are widely employed for the synthesis of crystalline materials like MOFs from molecular precursors in a closed system at elevated temperatures and pressures. nih.govchemsociety.org.ngresearchgate.net These techniques can be adapted for the in situ functionalization of terephthalic acid linkers or for the direct incorporation of pre-functionalized linkers like this compound into framework structures.

In the context of this compound, solvothermal or hydrothermal conditions can be utilized to promote the reaction between a metal salt and the functionalized linker to form a MOF. nih.gov The choice of solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the resulting material. For instance, the use of high-boiling point solvents like N,N-dimethylformamide (DMF) is common in solvothermal synthesis. researchgate.net

The following table summarizes key aspects of solvothermal/hydrothermal synthesis for MOFs with functionalized terephthalic acid linkers:

| Technique | Description | Key Parameters | Application Example |

| Solvothermal Synthesis | Synthesis in a sealed vessel using an organic solvent at temperatures above its boiling point. | Temperature, pressure, solvent, reaction time, precursor concentration. | Synthesis of MOFs using functionalized terephthalic acid linkers in solvents like DMF. researchgate.net |

| Hydrothermal Synthesis | Synthesis in a sealed vessel using water as the solvent at elevated temperatures and pressures. | Temperature, pressure, pH, reaction time. | Environmentally friendly synthesis of polymers and functional materials. nih.gov |

Microfluidic and Flow Chemistry Approaches for Scalable Production

For the scalable and continuous production of functionalized terephthalic acid linkers and their corresponding MOFs, microfluidic and flow chemistry approaches are emerging as powerful tools. sci-hub.senih.gov These techniques offer precise control over reaction parameters, enhanced heat and mass transfer, and the potential for high-throughput synthesis. nih.govscispace.com

Microfluidic reactors, with their small channel dimensions, enable rapid mixing and heating, leading to faster reaction times and improved product uniformity. sci-hub.senih.gov This is particularly advantageous for the synthesis of well-defined crystalline materials. Flow chemistry, on the other hand, allows for the continuous production of materials, moving from batch processes to a more efficient and scalable manufacturing model. nih.gov These approaches are being actively explored for the synthesis of MOFs, which includes the production of the functionalized organic linkers themselves. sci-hub.senih.gov

The benefits of these advanced techniques are highlighted below:

| Technique | Advantages | Relevance to this compound |

| Microfluidics | Precise control over reaction conditions, rapid screening of parameters, enhanced reaction rates, uniform product size distribution. nih.gov | Potential for controlled synthesis of this compound and its derivatives with high purity and defined morphology. |

| Flow Chemistry | Scalable and continuous production, improved safety and process control, efficient heat and mass transfer. nih.gov | Enables the large-scale production of this compound and its corresponding MOFs for industrial applications. |

Preparation of Specific this compound Derivatives for Targeted Applications

The synthesis of specific derivatives of this compound for targeted applications is a specialized area of research. While direct derivatization of this compound is not extensively documented in publicly available scientific literature, synthetic strategies for closely related terephthalic acid derivatives provide insights into potential methodologies. These approaches often involve the modification of the carboxylic acid groups to form esters and amides, or the functionalization of the terephthalic acid backbone.

One relevant area of research is the synthesis of symmetric dithioamides of terephthalic acid. A common multistep synthesis begins with the protection of the amino and carboxylic acid groups of an α-amino acid, followed by the formation of an amide bond with terephthalic acid dichloride. The resulting diamide (B1670390) is then thionated using a reagent such as Lawesson's reagent to yield the corresponding dithioamide. This process has been demonstrated with various amino acids, including glycine, alanine, valine, tyrosine, and serine. The use of microwave-assisted synthesis has been shown to reduce reaction times and improve yields compared to conventional heating methods. nih.govmdpi.com

Another approach involves the synthesis of thio-substituted analogues of terephthalic acid for use as linkers in metal-organic frameworks (MOFs). For instance, 2,5-bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester has been synthesized as a precursor for creating thiol-functionalized MOFs. This synthesis involves the reaction of a dihydroxyterephthalic acid ester with dimethylthiocarbamoyl chloride.

The following table provides examples of synthesized derivatives of terephthalic acid and related compounds, highlighting the starting materials, synthetic methods, and potential applications.

Table 1: Synthetic Methodologies for Terephthalic Acid Derivatives and Analogues

| Derivative Name | Starting Materials | Key Reagents/Method | Targeted Application/Research Area |

| Symmetrical dithioamides of terephthalic acid | α-amino acid methyl ester hydrochlorides, Terephthalic acid dichloride | Lawesson's reagent, Conventional heating or Microwave-assisted synthesis | Bioactive materials, Medicinal chemistry |

| 2,5-Bis(dimethylthiocarbamoyloxy)terephthalic acid diethyl ester | 2,5-Dihydroxyterephthalic acid diethyl ester | Dimethylthiocarbamoyl chloride | Precursor for thiol-functionalized Metal-Organic Frameworks (MOFs) |

Coordination Chemistry and Metal Organic Frameworks Mofs Engineering with 2 Mercaptoterephthalic Acid

Role of 2-Mercaptoterephthalic Acid as a Bifunctional Organic Linker

This compound is a derivative of terephthalic acid, a foundational linker in MOF chemistry. It features two carboxylate groups at the 1 and 4 positions of a benzene (B151609) ring and a thiol (-SH) group at the 2 position. This arrangement allows it to act as a bifunctional linker. The carboxylate groups are primarily responsible for coordinating with metal centers to form the robust, porous backbone of the MOF, while the thiol group introduces a specific chemical functionality into the pores of the material.

The assembly of MOFs is dictated by the coordination between the metal secondary building units (SBUs) and the organic linkers. The carboxylate groups of this compound can adopt several coordination modes, which are crucial in determining the final topology and dimensionality of the framework. researchgate.netresearchgate.net Common coordination modes observed for terephthalate-based linkers include:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group bind to a single metal center, forming a chelate ring. researchgate.net

Bidentate Bridging: Each oxygen atom of the carboxylate group binds to a different metal center, bridging them to propagate the framework structure. researchgate.netnih.gov

In many well-known MOF structures, such as the UiO-66 series, the dicarboxylate linker bridges between inorganic SBUs, creating a highly stable and porous three-dimensional network. ethz.ch The specific coordination environment is influenced by factors such as the choice of metal, solvent, temperature, and the presence of modulators during synthesis. mdpi.com

The thiol (-SH) group appended to the terephthalate (B1205515) backbone is a key feature for functionalizing MOFs. Unlike the carboxylate groups, the thiol group often remains uncoordinated during the initial framework assembly, projecting into the pores of the MOF. acs.org This strategic placement creates accessible, functional sites that can significantly influence the material's properties.

The presence of these free thiol groups imparts specific functionalities, largely due to the chemical reactivity of sulfur. Thiol-functionalized MOFs have shown exceptional performance in applications such as:

Selective Adsorption: The soft Lewis basicity of the thiol group provides a strong affinity for soft Lewis acidic heavy metal ions like mercury (Hg(II)) and lead (Pb(II)). acs.orgacs.org This interaction is highly selective, allowing for the efficient removal of toxic metals from water. acs.orgresearchgate.net For instance, a thiol-modified Zr-based MOF (Zr-DMBD) demonstrated a maximum adsorption capacity for Hg(II) of 171.5 mg·g⁻¹, which is approximately nine times higher than its non-functionalized counterpart. acs.orgresearchgate.net The mechanism often involves a strong coordination between the sulfur atom and the metal ion. acs.org

Catalysis: The thiol groups can serve as active sites for catalysis or as anchors for immobilizing catalytic nanoparticles. researchgate.net

Post-Synthetic Modification (PSM): The reactive thiol group is an ideal handle for further chemical transformations. rsc.org This allows for the introduction of more complex functionalities within the MOF structure after the initial synthesis is complete, expanding the scope of potential applications.

| Functional Group | Primary Role | Coordination Behavior | Impact on MOF Properties | Example Application |

|---|---|---|---|---|

| Carboxylate (-COOH) | Framework Construction | Forms strong coordination bonds with metal SBUs (e.g., monodentate, bidentate bridging). researchgate.net | Determines the topology, stability, and porosity of the MOF. ethz.ch | Gas storage and separation. |

| Thiol (-SH) | Pore Functionality | Typically remains free and accessible within the pores. acs.org | Provides active sites for selective binding and catalysis. acs.orgresearchgate.net | Selective removal of heavy metals like Hg(II). acs.orgresearchgate.net |

Synthesis and Structural Diversity of this compound-based MOFs and Coordination Polymers

The synthesis of MOFs using this compound typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent for a specific period. uah.edu The choice of metal ion is critical to the resulting framework's structure and stability. Zirconium, hafnium, and cerium are particularly notable for forming highly stable MOFs.

Zirconium-based MOFs (Zr-MOFs) are renowned for their exceptional thermal and chemical stability. rsc.org The archetypal Zr-MOF, UiO-66, is constructed from [Zr₆O₄(OH)₄]¹²⁺ secondary building units (SBUs) where twelve terephthalate linkers connect these clusters to form a highly porous framework with face-centered cubic (fcu) topology. ethz.chrsc.org

By replacing terephthalic acid with this compound or 2,5-dimercaptoterephthalic acid (H₂DMBD), functionalized versions such as UiO-66-SH and Zr-DMBD can be synthesized. acs.orgresearchgate.net The synthesis is typically carried out by heating a mixture of a zirconium salt (e.g., Zirconium(IV) chloride) and the thiol-functionalized linker in a solvent like N,N-dimethylformamide (DMF). uah.edu The underlying crystal structure of UiO-66 is retained, with the thiol groups decorating the internal pore surfaces. researchgate.netacs.org This functionalization has been shown to dramatically enhance performance in specific applications, such as the capture of mercury from aqueous solutions. acs.orgresearchgate.net

| Framework Name | Linker | SBU | Topology | Key Feature |

|---|---|---|---|---|

| UiO-66-SH | This compound | [Zr₆O₄(OH)₄]¹²⁺ | fcu | High stability with functional thiol groups. researchgate.netacs.org |

| Zr-DMBD | 2,5-Dimercaptoterephthalic acid | [Zr₆O₄(OH)₄]¹²⁺ | fcu | Excellent for selective heavy metal adsorption. acs.orgresearchgate.net |

Hafnium (Hf), being in the same group as zirconium, shares similar chemical properties, allowing it to form MOFs that are isostructural to their Zr-based counterparts. semanticscholar.orgresearchgate.net Hf-based MOFs, such as Hf-UiO-66, often exhibit even greater stability than the analogous Zr-MOFs. The synthesis of a thiol-functionalized Hf-MOF would follow a similar solvothermal procedure, reacting a hafnium salt (e.g., Hafnium(IV) chloride) with this compound. researchgate.net The resulting material, Hf-UiO-66-SH, would consist of [Hf₆O₄(OH)₄]¹²⁺ clusters connected by the functionalized linkers, mirroring the structure of Zr-UiO-66-SH. These materials are promising candidates for catalysis and other applications where extreme stability is required. acs.org

| Framework Name | Linker | SBU | Topology | Key Feature |

|---|---|---|---|---|

| Hf-UiO-66-SH (Hypothetical) | This compound | [Hf₆O₄(OH)₄]¹²⁺ | fcu | Expected to have exceptional chemical and thermal stability. researchgate.net |

Cerium(IV) is another metal ion capable of forming highly stable MOFs that are isostructural with the UiO-66 series. nih.govnih.gov Ce-based MOFs are particularly interesting due to the redox activity of the Ce(IV)/Ce(III) couple, which can impart catalytic properties. digitellinc.com The synthesis of Ce-MOFs, such as Ce-UiO-66, can often be achieved under milder conditions, sometimes even in aqueous solutions at room temperature. researchgate.net Using this compound as a linker with a Ce(IV) salt, like ceric ammonium (B1175870) nitrate, would yield Ce-UiO-66-SH. This framework would be built from [Ce₆O₄(OH)₄]¹²⁺ clusters and the bifunctional linkers. digitellinc.com Such a material would combine the porosity and stability of the UiO-66 architecture with the redox activity of cerium and the functional reactivity of the thiol groups.

| Framework Name | Linker | SBU | Topology | Key Feature |

|---|---|---|---|---|

| Ce-UiO-66-SH (Hypothetical) | This compound | [Ce₆O₄(OH)₄]¹²⁺ | fcu | Combines high stability with redox-active metal centers. digitellinc.com |

Coordination with Other Transition and Main Group Metals (e.g., Zn(II), Co(II), Cu(II), Al(III), Ca(II))

The versatility of this compound as a linker in the synthesis of Metal-Organic Frameworks (MOFs) extends beyond its well-documented coordination with zirconium. Its carboxylate and thiol functionalities allow for the formation of robust frameworks with a variety of other transition and main group metals. The choice of metal ion plays a crucial role in determining the resulting MOF's topology, porosity, and functional properties.

Zinc(II): Zinc-based MOFs are widely studied due to the flexible coordination geometry of the Zn(II) ion, which can lead to a diverse range of structural topologies. For instance, the reaction of a pyridine-functionalized phthalic acid derivative with a zinc(II) salt under solvothermal conditions resulted in a two-dimensional MOF. rsc.org

Copper(II): Copper(II) ions are frequently employed in MOF synthesis, often forming paddle-wheel secondary building units (SBUs). These SBUs can then be linked by ligands like terephthalic acid derivatives to create porous frameworks. researchgate.netchemsociety.org.ng The introduction of a thiol group, as in this compound, can offer additional coordination sites or be leveraged for post-synthetic modification.

Cobalt(II): Cobalt-based MOFs are of interest for their magnetic and catalytic properties. The synthesis of MOFs using cobalt and terephthalic acid has been reported, and the incorporation of a thiol group can be envisioned to modulate these properties. researchgate.net

Aluminum(III): Aluminum-based MOFs, such as the MIL series, are known for their high stability. While the direct synthesis with this compound is less common, the functionalization of pre-existing aluminum MOFs with thiol-containing molecules is a viable strategy to introduce desired functionalities.

Calcium(II): The use of main group metals like calcium in MOF synthesis is an expanding area of research. These metals can offer different coordination environments compared to transition metals, potentially leading to novel framework structures and properties.

The following table summarizes the coordination of various metals with terephthalic acid and its derivatives in the context of MOF synthesis.

| Metal Ion | Typical Coordination Environment | Resulting MOF Family/Type | Reference(s) |

| Zn(II) | Tetrahedral, Octahedral | ZIFs, IRMOFs | nih.gov |

| Cu(II) | Square Planar, Octahedral (Paddle-wheel) | HKUST-1 type | nih.gov |

| Co(II) | Octahedral | MOF-74 type | researchgate.net |

| Al(III) | Octahedral | MIL series | nih.gov |

| Ca(II) | Various | - | - |

Defect Engineering and Post-Synthetic Modification Strategies in this compound-based MOFs

Defect engineering and post-synthetic modification (PSM) are powerful tools for tailoring the properties of MOFs beyond what is achievable through direct synthesis. These strategies are particularly relevant for frameworks constructed with functional linkers like this compound, where the thiol group provides a reactive handle for further chemical transformations.

The intentional introduction of defects, such as missing linkers or metal nodes, can significantly alter the properties of a MOF. liverpool.ac.ukrsc.org These defects can create open metal sites, increase porosity, and enhance catalytic activity. nih.govpatsnap.comrsc.org For instance, in zirconium-based MOFs, the concentration of missing linker defects can be controlled by adjusting the amount of modulator, such as hydrochloric acid, during synthesis. bjut.edu.cn An increase in defect concentration in a thiol-functionalized Zr-MOF led to enhanced adsorption capacity for heavy metal ions like Pb(II) and Hg(II). bjut.edu.cn

The presence of defects can influence:

Gas Adsorption: Missing linkers can create larger pores and more accessible metal sites, leading to increased gas uptake. nih.gov

Catalysis: The generation of coordinatively unsaturated metal sites at defect locations can create active centers for catalysis. rsc.org

Mechanical Properties: The introduction of defects can also impact the mechanical stability of the framework. nih.gov

Post-synthetic modification (PSM) allows for the introduction of new functionalities into a pre-existing MOF. dntb.gov.uaillinois.edu The thiol group of this compound is an excellent platform for such modifications. Active sites can be incorporated through several PSM strategies:

Covalent Modification: The thiol group can undergo a variety of covalent reactions to attach catalytic moieties or other functional groups.

Dative Bonding: The sulfur atom can coordinate to metal ions, allowing for the grafting of metal complexes onto the framework.

Metal Ion Exchange: In some cases, the metal nodes of the MOF can be exchanged with other metal ions post-synthetically, altering the catalytic or adsorptive properties. labxing.com

A common approach involves utilizing the coordinatively unsaturated metal centers within the MOF structure. For example, thiol-containing molecules can be grafted onto the metal nodes of a Cu-based MOF, enhancing its affinity for soft metal ions like Hg(II). researchgate.netiaea.org

Ligand exchange is another powerful PSM technique where the original linkers of a MOF are partially or fully replaced with new functionalized linkers. This allows for the introduction of functionalities that may not be compatible with the initial MOF synthesis conditions.

Other post-synthetic modification techniques applicable to this compound-based MOFs include:

Oxidation of the Thiol Group: The thiol can be oxidized to sulfonic acid, which can alter the hydrophilicity and catalytic properties of the MOF.

Click Chemistry: If the linker is further functionalized with an azide (B81097) or alkyne group, "click" reactions can be used for highly efficient and specific modifications. chemistryviews.org

These modifications can lead to enhanced performance in various applications, including:

Water Vapor Sorption: Post-synthetic modification of MOF-808 with di-sulfonic acids simultaneously enhanced its hydrophilicity and water stability. nih.gov

Heavy Metal Removal: Thiol-functionalized MOFs have shown excellent capabilities for the removal of mercury ions from water. semanticscholar.org

Structural Characterization and Topological Analysis of this compound-derived Architectures

The structural characterization and topological analysis of MOFs are crucial for understanding their properties and designing new materials with desired functionalities. rsc.org

Structural Characterization: A combination of analytical techniques is used to determine the structure and properties of this compound-derived MOFs:

X-ray Diffraction (XRD): Single-crystal and powder XRD are the primary methods for determining the crystal structure and phase purity of MOFs.

Microscopy (SEM, TEM): Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to investigate the morphology and particle size of the MOF crystals.

Thermal Analysis (TGA): Thermogravimetric analysis (TGA) is employed to assess the thermal stability of the framework.

Porosity Analysis: Gas sorption measurements (e.g., N₂ at 77 K) are used to determine the surface area and pore size distribution of the MOF.

Topological Analysis: The underlying topology of a MOF describes the connectivity of its building blocks (metal nodes and organic linkers). rsc.org This analysis simplifies the complex crystal structure into a net, allowing for classification and comparison of different frameworks. nih.gov Common software packages like ToposPro are used to determine the topology of new MOFs. nih.gov The topology is dictated by the coordination geometry of the metal ion and the connectivity of the organic linker. researchgate.net For example, a linker like terephthalic acid, which has two points of connection, will lead to different topologies than a linker with three or more connection points. The geometry and functionality of the linker, such as the presence of the thiol group in this compound, can influence the final topology of the framework. researchgate.net

Catalytic Applications of 2 Mercaptoterephthalic Acid Functionalized Materials

Photocatalysis and Photoredox Transformations Enabled by Derived Materials

The incorporation of 2-mercaptoterephthalic acid into materials like MOFs creates platforms with tailored photocatalytic and photoredox capabilities. The thiol group is instrumental in modifying the electronic properties, enhancing structural stability, and serving as an active site or an anchor for catalytically active nanoparticles.

Carbon Dioxide Reduction Reactions using Thiol-Functionalized MOFs

The conversion of carbon dioxide (CO₂) into valuable chemicals using solar energy is a critical goal for sustainable chemistry. mdpi.com Thiol-functionalized MOFs are emerging as promising photocatalysts for this transformation. The thiol groups within the MOF structure can enhance reactivity and provide a strong affinity for binding specific metal ions that act as catalytic centers. nih.gov

One strategy involves the post-synthetic modification (PSM) of existing MOFs to introduce thiol functionalities, which can then be used to anchor metal nanoparticles. nih.gov For instance, silver (Ag) nanoparticles have been incorporated into thiol-functionalized MOFs to create heterogeneous catalysts for CO₂ fixation reactions. These materials have shown high efficiency in the catalytic conversion of propargylic alcohol and terminal epoxides into the corresponding cyclic carbonates. nih.gov The functionalization of MOFs can enhance CO₂ adsorption and improve charge separation, both of which are crucial for efficient photocatalytic reduction. mdpi.com While amino-functionalized MOFs have demonstrated a linear relationship between CO₂ adsorption and formate (B1220265) production, the unique electronic properties of thiol groups offer a different avenue for catalyst design. mdpi.com The soft nature of the thiol's sulfur atom makes it an excellent anchor for soft metal ions that are active in catalysis. nih.gov

| Catalyst System | Reaction | Key Findings | Reference |

|---|---|---|---|

| Ag Nanoparticle-Functionalized Thiol MOF | CO₂ Fixation (Cycloaddition) | Efficient conversion of propargylic alcohols and terminal epoxides to cyclic carbonates. | nih.gov |

| Amino-Functionalized MOFs (e.g., NH₂-MIL-101(Fe)) | CO₂ Photoreduction to Formate | Enhanced visible light absorption and a direct correlation between CO₂ adsorption and formate production. | mdpi.com |

| Viologen-Functionalized MOF (MIL-125-RV²⁺) | CO₂ Photoreduction to Formate | Extended light absorption range and accelerated migration of photogenerated charges, increasing formate yield. | faiusr.com |

Directed Oxidative C-H Functionalization using Metalated Frameworks

Directed C-H functionalization is a powerful strategy in organic synthesis that allows for the selective transformation of ubiquitous C-H bonds into more complex functional groups. researchgate.net This approach often relies on directing groups within a substrate to coordinate with a metal catalyst, positioning it for selective C-H cleavage at a specific site. researchgate.net The development of heterogeneous catalysts for such transformations is highly desirable as it simplifies product purification and catalyst recovery.

Materials functionalized with this compound hold potential in this area. The framework's structure can be designed to create pores and channels that impart shape selectivity, while the thiol groups can act as coordination sites for catalytically active metal centers. Although this remains an emerging application for this compound-derived materials, the principles of C-H activation suggest their potential. By immobilizing metal catalysts within a thiol-functionalized framework, it may be possible to develop robust, recyclable catalysts for directed oxidative C-H functionalization reactions, an area ripe for future investigation.

Fundamental Mechanistic Studies in Photocatalytic Systems

Understanding the underlying mechanisms of photocatalysis is crucial for the rational design of more efficient materials. nih.govresearchgate.net Key processes include light absorption, charge separation and transfer, and the subsequent redox reactions. nih.gov Thiol-functionalized materials have been instrumental in elucidating these fundamental steps.

In one study, a Cu(II)-decorated thiol-functionalized UiO-66 MOF was designed for photocatalytic hydrogen evolution. bohrium.comresearchgate.net Mechanistic investigations revealed that the thiol-functionalized MOF acts as an efficient medium for the separation and transfer of charge carriers. The decoration with Cu(II) ions, connected to the thiol groups, raises the highest occupied molecular orbital (HOMO) of the MOF. This facilitates the smooth transfer of photoinduced holes from the valence band of a semiconductor quantum dot (like CdS) to the MOF, promoting effective separation of electrons and holes and significantly improving photocatalytic performance. bohrium.comresearchgate.net This work highlights how functionalization with thiol-containing ligands can fundamentally alter charge transfer pathways, providing a new strategy for constructing highly efficient MOF-based photocatalysts. bohrium.comresearchgate.net

| Technique | Information Gained | Relevance to Thiol-Functionalized Systems |

|---|---|---|

| UV-Vis Spectroscopy | Light absorption properties, detection of reaction intermediates or electron donor-acceptor complexes. | Can show how thiol functionalization and metal coordination alter the light-harvesting ability of the material. researchgate.net |

| Photoluminescence Spectroscopy | Efficiency of charge carrier separation (lower emission often implies better separation). | Demonstrates the role of thiol groups and associated metal centers in reducing electron-hole recombination. bohrium.comresearchgate.net |

| Transient Absorption Spectroscopy | Dynamics of excited states and charge carriers on very short timescales. | Provides direct evidence for charge transfer pathways involving the thiol-functionalized framework. nih.gov |

| Electrochemical Impedance Spectroscopy | Charge transfer resistance at the catalyst-electrolyte interface. | Can quantify the enhanced charge transfer facilitated by the thiol-functionalized structure. bohrium.com |

Electrocatalysis and Redox Processes Utilizing this compound Derivatives

The thiol and carboxylate groups of this compound make it a versatile building block for materials with significant electroactive properties. evitachem.comcityu.edu.hk These functionalities can be used to tailor the electronic structure of catalysts, enhancing their performance in electrocatalytic reactions.

A notable application is in the electrocatalytic CO₂ reduction (CO₂R). Research has shown that modifying the surface of a silver (Ag) catalyst with thiol ligands can significantly improve its intrinsic activity, selectivity, and energy efficiency for CO₂R to carbon monoxide (CO). acs.orgnih.gov The thiol-modified Ag catalyst exhibited high CO selectivity (>90%) over a wide potential range and achieved high energy efficiencies at industrially relevant current densities. acs.orgnih.gov First-principle calculations suggest that the adsorbed thiol ligand optimizes the binding energy of the crucial -*COOH intermediate on the Ag surface, which favors the formation of CO while suppressing the competing hydrogen evolution reaction. acs.orgnih.gov This work provides a clear design strategy for advanced CO₂ reduction electrocatalysts by modulating their electronic properties through surface-adsorbed ligands like this compound. nih.gov

Heterogeneous Catalysis in Organic Synthesis

The ability to immobilize active catalytic sites within a solid support is a cornerstone of green chemistry, and materials derived from this compound are well-suited for this purpose. The thiol groups can act as strong binding sites for catalytically active metals, leading to robust and recyclable heterogeneous catalysts. nih.gov

An exemplary application is the use of thiol-functionalized MOFs to stabilize palladium nanoparticles. rsc.org These hybrid materials can serve as bifunctional catalysts for tandem reactions, where multiple synthetic steps are carried out in one pot with a single, recoverable catalyst. This approach offers significant advantages in terms of energy savings and waste reduction by eliminating intermediate separation and purification stages. rsc.org Furthermore, thiol-functionalized MOFs decorated with silver nanoparticles have been successfully employed as heterogeneous catalysts for the cycloaddition of CO₂ with epoxides and propargylic alcohols, demonstrating their utility in carbon fixation. nih.gov The oxidation of thiols to disulfides, an important transformation in various chemical and biological contexts, can also be catalyzed by these materials using environmentally benign oxidants like molecular oxygen. rsc.org

| Catalyst | Organic Transformation | Key Advantage | Reference |

|---|---|---|---|

| Ag@Thiol-MOF | CO₂ Fixation (Cycloaddition) | Heterogeneous, recyclable catalyst for converting CO₂ into cyclic carbonates. | nih.gov |

| Pd@Thiol-MOF | Tandem Reactions | Bifunctional catalyst enabling multi-step synthesis in a single pot. | rsc.org |

| Metalated Thiol Frameworks | Aerobic Oxidation of Thiols | Sustainable catalysis using molecular oxygen as the oxidant. | rsc.org |

Active Site Elucidation and Structure-Activity Relationship Investigations in Catalytic Frameworks

A deep understanding of the catalyst's active sites and the relationship between its structure and performance is essential for designing next-generation materials. researchgate.net For materials functionalized with this compound, the thiol group is often a key component of the active site. nih.gov

Studies on a thiol-modified zirconium-based MOF (Zr-DMBD), prepared using 2,5-dimercaptoterephthalic acid, for the capture of mercury (Hg(II)) ions provide crucial insights. acs.org Characterization using Fourier-transform infrared (FT-IR) and X-ray photoelectron spectroscopy (XPS) confirmed that the remarkable adsorption capacity and selectivity were due to strong coordination between the sulfur atom of the thiol group and the soft metal ion Hg(II). acs.org A key finding was the direct correlation between the amount of adsorbed mercury and the concentration of protons (H⁺) released into the solution. This provided direct evidence for a proton-exchange reaction mechanism, where the sulfur atom of the thiol group coordinates to Hg(II) while releasing its proton, thereby elucidating the precise role of the active site. acs.org

Such studies help establish clear structure-activity relationships. The catalytic or adsorption performance of these frameworks is directly influenced by factors such as the density of thiol groups, their accessibility within the porous structure, and the electronic environment created by the surrounding framework and metal nodes. nih.gov By systematically varying these structural parameters and correlating them with catalytic outcomes, researchers can develop predictive models for the rational design of highly effective catalysts. researchgate.net

Supramolecular Assemblies and Advanced Architectures Incorporating Mercaptoterephthalic Acid Moieties

Principles of Supramolecular Self-Assembly with Thiol-Carboxylate Ligands

The self-assembly of systems incorporating 2-mercaptoterephthalic acid is governed by the principles of molecular recognition and programmed interactions. The spatial arrangement and electronic properties of the thiol and carboxylate functionalities dictate the formation of predictable and stable supramolecular structures.

Simultaneously, the thiol group introduces an additional layer of control. It can participate in coordination to softer metal centers, form disulfide bonds under oxidative conditions, or engage in weaker, yet structurally significant, non-covalent interactions such as hydrogen bonding. This multi-functionality allows for the creation of intricate networks with hierarchical ordering.

The self-assembly process is a dynamic one, often influenced by factors such as solvent, temperature, and the presence of templating agents. These parameters can shift the equilibrium between different possible assembled states, allowing for a degree of control over the final supramolecular outcome.

Role of Non-Covalent Interactions in Assembly Formation

Beyond the primary coordination bonds, a suite of non-covalent interactions plays a crucial role in the stabilization and structural definition of assemblies containing this compound. These weaker forces, though individually less energetic than covalent or coordination bonds, collectively contribute to the thermodynamic stability and specific ordering of the supramolecular architectures. rsc.org

Metal-Ligand Interactions : The coordination of carboxylate groups to metal centers is a primary interaction, leading to the formation of extended networks. The choice of metal ion, with its specific coordination number and preferred geometry, is a key determinant of the final topology of the assembly.

Hydrogen Bonding : Hydrogen bonds are pivotal in directing the assembly of these systems. The carboxylic acid groups can form strong, directional hydrogen bonds with each other, leading to the formation of characteristic dimer motifs or extended one-dimensional chains. researchgate.netmpg.de The thiol group can also act as a hydrogen bond donor, interacting with carboxylate oxygens or other suitable acceptors. researchgate.net These interactions are critical in pre-organizing the ligands for coordination and in providing additional stability to the final structure.

Table 1: Key Non-Covalent Interactions and Their Typical Geometries| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Angular Dependence |

|---|---|---|---|

| Metal-Ligand | Carboxylate (O) - Metal Ion | Varies with metal | Highly directional |

| Hydrogen Bonding | O-H···O (Carboxyl) | 2.5 - 2.8 | Highly directional |

| S-H···O (Thiol-Carbonyl) | 2.8 - 3.2 | Directional | |

| π-π Stacking | Benzene (B151609) Ring - Benzene Ring | 3.3 - 3.8 | Parallel-displaced or T-shaped |

Design and Fabrication of Functional Supramolecular Systems beyond Canonical MOFs

While this compound is a valuable component in the construction of traditional porous MOFs, its utility extends to the design of other sophisticated supramolecular systems. nih.gov The strategic incorporation of this ligand allows for the fabrication of materials with tailored functionalities and architectures that deviate from the typical extended crystalline frameworks.

One area of exploration is the creation of discrete, cage-like structures or coordination capsules. By carefully selecting metal ions with specific coordination geometries and employing appropriate reaction conditions, it is possible to favor the formation of closed, zero-dimensional assemblies over infinite one-, two-, or three-dimensional networks. These molecular containers have potential applications in guest encapsulation, catalysis, and sensing.

Furthermore, the thiol group provides a reactive handle for post-synthetic modification. Once the primary supramolecular assembly is formed, the thiol groups can be chemically altered to introduce new functionalities. This could involve, for example, their oxidation to form disulfide bridges, leading to the covalent linking of different parts of the assembly, or their reaction with other molecules to graft new chemical entities onto the framework.

The development of supramolecular gels based on this compound and metal ions is another promising direction. In these systems, the self-assembly process leads to the formation of an extended, entangled network that immobilizes the solvent, resulting in a gel-like material. These "metallogels" can exhibit stimuli-responsive behavior and have potential applications in areas such as soft robotics and controlled release.

Table 2: Examples of Advanced Supramolecular Systems| System Type | Key Design Principle | Potential Application |

|---|---|---|

| Molecular Cages | Geometric control of metal-ligand coordination | Guest encapsulation, catalysis |

| Post-Synthetically Modified Assemblies | Covalent modification of thiol groups | Tunable properties, sensing |

| Supramolecular Gels | Formation of entangled networks | Smart materials, drug delivery |

Sensing and Environmental Remediation Utilizing 2 Mercaptoterephthalic Acid Based Materials

Detection and Quantification of Specific Metal Ions (e.g., Mercury, Iron)

The thiol group in 2-mercaptoterephthalic acid-based materials is particularly effective for sensing heavy metal ions. The sulfur atom acts as a potent binding site, leading to measurable changes in the material's properties upon interaction with target ions.

Mercury (Hg(II)) Detection: A notable application is in the electrochemical detection of mercury(II) ions. A nanocomposite material was developed by coordinating Zirconium(IV) with 2,5-dimercaptoterephthalic acid to form a MOF (Zr-DMBD), which was then integrated with three-dimensional kenaf stem-derived carbon (3D-KSC). researchgate.net This design leverages the high affinity of the mercaptan functional groups for Hg(II) ions. researchgate.net The resulting sensor exhibits high sensitivity and a low detection limit, making it suitable for monitoring trace levels of this highly toxic metal in aqueous environments. researchgate.net Research has demonstrated that this electrochemical sensor can detect Hg(II) with a sensitivity of 324.58 μA μM⁻¹ cm⁻², a linear range of 0.25–3.5 μM, and a limit of detection (LOD) of 0.05 μM. researchgate.net

Table 1: Performance of this compound-based and Related Materials in Metal Ion Sensing

| Material | Target Ion | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Zr-DMBD MOF / 3D-KSC | Hg(II) | Electrochemical | 0.25–3.5 μM | 0.05 μM | researchgate.net |

| Cu-Ca MOF (with 2-mercaptonicotinic acid) | Fe(III) | Luminescence | Not Reported | 1.06 μM | researchgate.net |

| Lanthanide MOF (with terephthalic acid) | Fe(III) | Fluorescence | Not Reported | Not Reported | mdpi.comresearcher.life |

Anion Sensing Applications

For example, research into related MOFs has shown that structural modifications can induce selectivity for certain anions. MOFs based on 2-mercaptonicotinic acid have been shown to selectively detect dichromate (Cr₂O₇²⁻) and chromate (B82759) (CrO₄²⁻) ions in aqueous solutions through luminescence quenching. researchgate.net The detection limits for these anions were reported to be 2.37 μM and 3.87 μM, respectively. researchgate.net Similarly, amino-functionalized terephthalic acid has been used to create MOFs that can sense phosphate (B84403) and oxalate. rsc.org Although direct studies on this compound for anion sensing are not widely documented, these findings suggest a strong potential for developing such sensors through strategic material design. The key lies in tailoring the pore environment and surface chemistry of the MOF to favor interactions with target anions, possibly through hydrogen bonding or electrostatic interactions. researchgate.netrsc.org

Adsorption and Removal of Environmental Pollutants from Aqueous and Gaseous Phases

The high surface area and tailored functionality of materials made from this compound make them excellent candidates for adsorbing and removing pollutants. The thiol groups are particularly effective for capturing heavy metals from water.

The Zr-DMBD MOF nanocomposite, developed for mercury sensing, also functions as a highly efficient adsorbent for removing Hg(II) from water. researchgate.net The sulfur-rich mercaptan groups provide strong binding sites that effectively sequester the mercury ions from the solution. researchgate.net The porous structure of the MOF allows for a high density of these active sites to be exposed, leading to high adsorption capacity. Similarly, other thiol-functionalized MOFs have demonstrated exceptional performance in mercury removal, with some materials achieving adsorption capacities as high as 714.29 mg/g. chemsoon.com The mechanism is primarily chemisorption, where a strong coordinate bond forms between the sulfur atom and the mercury ion. chemsoon.comnih.gov

While the thiol group is specific to certain pollutants, the broader class of terephthalate-based MOFs can adsorb a range of organic contaminants. The aromatic rings of the terephthalic acid linker can interact with organic molecules through π-π stacking and van der Waals forces, enabling the removal of pollutants like organic dyes and phthalate (B1215562) esters from wastewater. mdpi.com

Table 2: Adsorption Performance of Thiol-Functionalized MOFs for Mercury Removal

| Adsorbent Material | Target Pollutant | Adsorption Capacity (mg/g) | Key Feature | Reference |

|---|---|---|---|---|

| Zr-DMBD MOF / 3D-KSC | Hg(II) | Not specified | Dual function sensing and removal | researchgate.net |

| Thiol-functionalized MOF-808 | Hg(II) | 250 | Post-synthetic modification | nih.gov |

| Thiol-functionalized HKUST-1 | Hg(II) | 714.29 | High density of thiol groups | chemsoon.com |

Material Design for Enhanced Selectivity and Regeneration in Environmental Applications

Effective environmental remediation requires materials that are not only efficient but also selective and reusable. Material design strategies for this compound-based materials focus on optimizing these characteristics.

Enhanced Selectivity: Selectivity is achieved by tailoring the material's structure at the molecular level. For metal ion sensing and removal, the inherent affinity of the thiol group for soft heavy metals like mercury provides a high degree of natural selectivity. researchgate.net To further enhance this, composite materials are designed. For instance, embedding the Zr-DMBD MOF within a macroporous carbon structure (3D-KSC) prevents aggregation of the MOF particles and ensures that the active sites remain accessible, improving performance in complex environmental samples. researchgate.net The pore size and internal surface chemistry of the MOF can also be tuned by selecting appropriate synthesis conditions or by introducing other functional groups to discriminate between similarly sized or charged pollutants. mdpi.com

Regeneration and Reusability: For an adsorbent to be economically viable and sustainable, it must be capable of regeneration and reuse over multiple cycles. Research has shown that this compound-based materials can be effectively regenerated. The Zr-DMBD MOF used for mercury sensing and removal was successfully reused after being treated with a solution of ethylenediaminetetraacetic acid (EDTA) or 2-mercaptoethanol. researchgate.net These chelating agents strip the bound mercury ions from the thiol sites, restoring the material's capacity for subsequent adsorption cycles. This process of chemical desorption is a common and effective strategy for regenerating spent adsorbents, allowing for both the recovery of the pollutant and the reuse of the adsorbent material. researchgate.net

Theoretical and Computational Chemistry Approaches to 2 Mercaptoterephthalic Acid Systems

Electronic Structure and Bonding Analysis of 2-Mercaptoterephthalic Acid and its Metal Complexes

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure and bonding characteristics of this compound. DFT calculations can elucidate the molecule's geometric and electronic properties, such as bond lengths, bond angles, atomic charges, and the distribution of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net Such analyses for related terephthalic acid derivatives, like 2-aminoterephthalic acid and nitroterephthalic acid, have demonstrated the significant influence of the functional group on the electronic properties of the aromatic ring and the carboxylic acid moieties. researchgate.netresearchgate.net

For this compound, DFT studies would reveal how the electron-donating thiol (-SH) group affects the electron density distribution across the benzene (B151609) ring and the acidity of the two carboxylic acid groups. The analysis of the electrostatic potential surface helps identify nucleophilic and electrophilic sites, predicting how the molecule will interact with other species. researchgate.net

When this compound acts as a linker in metal complexes, such as Metal-Organic Frameworks (MOFs), computational studies can model the coordination bonds between the carboxylate oxygen atoms (and potentially the sulfur atom) and the metal centers. These models provide critical information on the stability, geometry, and electronic nature of the metal-ligand interactions. ewadirect.com By analyzing the projected density of states (PDOS), researchers can understand the contribution of specific atomic orbitals to the bonding, which is essential for predicting the material's electronic and magnetic properties.

A summary of key quantum chemical descriptors that can be calculated for this compound is presented below.

| Descriptor | Information Provided |

| Optimized Geometry | Predicts stable 3D structure, bond lengths, and angles. |

| Frontier Orbitals (HOMO/LUMO) | Determines electronic reactivity, band gap, and ionization potential. researchgate.net |

| Electrostatic Potential Surface | Maps charge distribution to identify sites for electrophilic and nucleophilic attack. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer, hybridization, and specific donor-acceptor interactions within the molecule. |

| Atoms in Molecules (AIM) Theory | Characterizes the nature of chemical bonds (e.g., covalent vs. ionic) in the molecule and its metal complexes. nih.gov |

These computational insights are fundamental to understanding the intrinsic properties of the molecule and how it functions as a building block in larger material architectures.

Reaction Mechanism Elucidation via Quantum Chemical Methods (e.g., Newman-Kwart Rearrangement)

Quantum chemical methods are pivotal in elucidating the mechanisms of complex organic reactions. The synthesis of this compound from its hydroxyl precursor (2-hydroxyterephthalic acid) typically involves the Newman-Kwart Rearrangement (NKR). jk-sci.comorganic-chemistry.org This reaction converts an O-aryl thiocarbamate intermediate into a more thermodynamically stable S-aryl thiocarbamate, which is then hydrolyzed to yield the target thiophenol. jk-sci.com

The NKR traditionally requires very high temperatures (200-300°C), but computational studies have been crucial in understanding the reaction and exploring pathways to accelerate it under milder conditions. chemrxiv.orgosti.govorganic-chemistry.org DFT calculations are used to map the potential energy surface of the reaction, identifying the transition state structure and calculating the activation energy. chemrxiv.orgosti.gov

Key mechanistic insights from computational studies on the NKR include:

Mechanism Type : The thermal NKR is an intramolecular nucleophilic aromatic substitution. osti.gov The reaction proceeds through a concerted, four-membered cyclic transition state. jk-sci.com

Substituent Effects : The reaction rate is highly sensitive to substituents on the aromatic ring. Electron-withdrawing groups accelerate the thermal reaction by stabilizing the negative charge buildup on the ring in the transition state. organic-chemistry.org

Radical-Cation Mechanism : A photoredox-catalyzed pathway can generate a radical cation of the O-aryl thiocarbamate. osti.gov Computational studies show this mechanism has a significantly lower activation energy and is accelerated by electron-donating groups, which stabilize the positive charge transferred to the aryl fragment during the rearrangement. chemrxiv.orgosti.gov

The table below presents computationally derived free energies of activation (ΔG‡) for the thermal NKR of various substituted O-aryl thiocarbamates, illustrating the impact of electronic effects.

| Substituent on Aryl Ring | Activation Free Energy (ΔG‡) (kcal/mol) |

| p-OCH3 | 41.0 |

| p-CH3 | 40.2 |

| H | 39.5 |

| p-Cl | 37.8 |

| p-CF3 | 36.1 |

| p-NO2 | 34.7 |

Data adapted from quantum chemical studies on the thermal Newman-Kwart reaction. The values illustrate general trends. chemrxiv.orgosti.gov

These theoretical investigations not only confirm experimental observations but also provide a predictive framework for optimizing reaction conditions and extending the reaction's scope to more sensitive substrates. chemrxiv.org

Computational Prediction and Validation of Material Properties and Performance

Computational methods are increasingly used to predict the properties of materials before synthesis, accelerating the discovery of new materials with desired functionalities. arxiv.orgresearchgate.net For materials incorporating this compound, such as MOFs, computational simulations can predict a wide range of properties, including mechanical, thermal, and adsorption characteristics. nih.gov

Mechanical Properties: The stability and processability of MOFs depend on their mechanical properties, such as the bulk modulus (K), shear modulus (G), and Young's modulus (E). nih.gov These properties can be calculated from first principles using DFT by computing the elastic tensor. The simulations involve applying small strains to the material's unit cell and calculating the resulting stress. nih.gov These computational predictions are vital for understanding how a material will respond to external pressure, which is critical for applications like high-pressure gas storage or for forming the material into pellets for industrial use. nih.gov

Adsorption Properties: For applications in gas storage and separation, Grand Canonical Monte Carlo (GCMC) simulations are employed to predict adsorption isotherms. researchgate.net These simulations model the interactions between gas molecules (e.g., CO2, H2, CH4) and the porous framework of a MOF built with this compound linkers. The presence of the thiol group could introduce specific interaction sites, and simulations can quantify the affinity and capacity of the material for different gases. kaist.ac.kr

The table below shows examples of computationally predicted mechanical properties for several well-known MOFs, illustrating the type of data that can be generated for novel frameworks based on this compound.

| MOF Material | Bulk Modulus (K) (GPa) | Shear Modulus (G) (GPa) | Young's Modulus (E) (GPa) |

| MOF-5 | 14.5 - 17.8 | 1.0 - 2.5 | 3.2 - 6.5 |

| HKUST-1 | 20.1 - 25.0 | 6.5 - 8.0 | 17.0 - 20.0 |

| ZIF-8 | 8.5 - 10.1 | 5.5 - 6.5 | 14.0 - 16.0 |

| MIL-53(Al) | 9.0 - 12.0 | 3.0 - 4.5 | 8.0 - 11.0 |

These values are representative of data obtained from computational studies and serve as examples of the predictive capabilities of these methods. nih.gov

Validation of these predicted properties is achieved by comparing them with experimental data from techniques like nanoindentation, atomic force microscopy, and high-pressure X-ray diffraction. nih.gov The synergy between computational prediction and experimental validation is crucial for refining theoretical models and accelerating the materials design cycle.

Application of Machine Learning and Data Science in the Rational Design and Screening of Materials

The combination of data science and machine learning (ML) with high-throughput computational screening (HTCS) has revolutionized the process of materials discovery. magtech.com.cnrsc.org The structural diversity of materials like MOFs is immense, as countless combinations of metal nodes and organic linkers—such as this compound—can be envisioned. ewadirect.com Screening this vast chemical space experimentally is impractical.

ML-assisted HTCS provides an efficient workflow to identify promising candidate materials for specific applications. mdpi.combuct.edu.cn The process typically involves:

Database Generation: A large database of hypothetical MOF structures is generated computationally. This database can include structures built from a wide variety of linkers, including this compound. magtech.com.cn

Descriptor Calculation: For each structure, a set of numerical descriptors is calculated. These descriptors represent the key geometric, chemical, and topological features of the material (e.g., pore size, surface area, functional group counts, metal type). magtech.com.cn

Model Training: A subset of the database is used to calculate target properties (e.g., CO2 uptake, methane (B114726) storage capacity) using accurate but computationally expensive methods (like GCMC simulations). An ML model (e.g., random forest, neural network) is then trained on this data to learn the relationship between the descriptors and the target properties. rsc.orgtechexplorist.com

High-Throughput Prediction: The trained ML model is used to rapidly predict the properties of the entire database of hypothetical materials, a process that is orders of magnitude faster than direct simulation. rsc.org

Candidate Identification: The top-performing candidates identified by the ML model are then further investigated with more accurate simulations and prioritized for experimental synthesis and validation. youtube.com

This data-driven approach enables the rational design of materials by uncovering complex structure-property relationships that may not be intuitively obvious. magtech.com.cn For instance, an ML model could identify the optimal pore geometry and chemical functionalization (e.g., the placement of -SH groups from this compound) needed to maximize selectivity for a particular gas separation.

The components of a typical ML-driven workflow for screening MOFs are outlined in the table below.

| Workflow Stage | Description | Examples |

| Structure Database | Collection of real or hypothetical crystal structures. | Computation-Ready, Experimental (CoRE) MOF database; Hypothetical MOF (hMOF) databases. mdpi.com |

| Descriptors | Numerical representations of material features. | Geometric: Pore limiting diameter, void fraction. Chemical: Functional group counts, metal identity. Topological: Connectivity, network topology. magtech.com.cn |

| ML Algorithms | Models used to learn structure-property relationships. | Random Forest, Gradient Boosted Trees, Artificial Neural Networks, Support Vector Machines. magtech.com.cnrsc.org |

| Target Properties | Performance metrics to be predicted. | Gas uptake capacity, selectivity, catalytic activity, mechanical stability. mdpi.combuct.edu.cn |

By integrating this compound into these high-throughput workflows, researchers can systematically explore its potential as a building block for next-generation functional materials.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Diffraction Techniques (Single-Crystal X-ray Diffraction, Powder X-ray Diffraction)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 2-mercaptoterephthalic acid, which is typically a crystalline solid, both single-crystal and powder XRD techniques provide invaluable structural information. evitachem.com

Powder X-ray Diffraction (PXRD): PXRD is used to analyze a polycrystalline sample, providing information about the crystalline phases present, phase purity, and unit cell parameters. The technique is faster and more routine than SCXRD. For this compound, PXRD is essential for quality control of bulk material, confirming that the synthesized powder consists of the desired crystalline phase and is free from amorphous content or crystalline impurities. The diffraction pattern serves as a unique fingerprint for the specific crystalline form of the compound. While detailed structural solution from powder data is more complex than from single-crystal data, it is a powerful tool for routine characterization. nih.gov

As of now, specific, publicly available crystallographic data (e.g., unit cell parameters, space group) for this compound is not prevalent in the literature.

Electron Microscopy (Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Aberration-Corrected TEM (AC-TEM))

Electron microscopy techniques are utilized to visualize the morphology and structure of materials at high magnification.

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography and morphology of the bulk powder of this compound. It provides detailed images of the crystal habit (shape), size distribution, and degree of aggregation of the particles. This information is valuable for understanding the physical properties of the powder, such as its flowability and handling characteristics.

Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the visualization of the internal structure of materials. If this compound were prepared in a nanostructured form, TEM would be employed to observe the size, shape, and crystal lattice fringes of the individual nanoparticles.

Aberration-Corrected TEM (AC-TEM): This advanced form of TEM provides resolution at the sub-ångström level, making it possible to visualize individual atoms. While typically applied to more complex nanomaterials and interfaces, AC-TEM could, in principle, be used to study the atomic-level structure of nanocrystalline this compound.

Currently, dedicated electron microscopy studies focusing solely on the morphology of pure this compound are not widely documented.

Vibrational Spectroscopy (Infrared (IR) Spectroscopy, Raman Spectroscopy)

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique used to confirm the presence of key functional groups in the this compound molecule. evitachem.com The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds. Key expected absorptions include a broad O-H stretch from the carboxylic acid's hydrogen-bonded dimers, a sharp C=O stretch, and vibrations associated with the aromatic ring. The S-H (thiol) stretching vibration is also a key diagnostic peak, though it is often weak.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the S-H stretch, the symmetric vibrations of the benzene (B151609) ring, and potentially the S-S stretch if any disulfide impurity were present. Studies on the parent compound, terephthalic acid, have utilized Raman spectroscopy to investigate proton dynamics in the hydrogen-bonded network. researchgate.netnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Technique | Notes |

|---|---|---|---|---|

| O-H stretch | Carboxylic Acid (-COOH) | 2500 - 3300 | IR | Very broad due to extensive hydrogen bonding. |

| C-H stretch (aromatic) | Benzene Ring | 3000 - 3100 | IR, Raman | Characteristic of sp2 C-H bonds. |

| S-H stretch | Thiol (-SH) | 2550 - 2600 | IR, Raman | Typically a weak to medium, sharp band in IR. |

| C=O stretch | Carboxylic Acid (-COOH) | 1680 - 1710 | IR, Raman | Strong absorption, position sensitive to hydrogen bonding. |

| C=C stretch (aromatic) | Benzene Ring | 1450 - 1600 | IR, Raman | Multiple bands are expected. |

| C-O stretch | Carboxylic Acid (-COOH) | 1210 - 1320 | IR | Coupled with O-H in-plane bending. |

| O-H bend | Carboxylic Acid (-COOH) | 920 - 950 | IR | Broad band characteristic of carboxylic acid dimers. researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) for Elemental and Electronic State Analysis

X-ray spectroscopic techniques provide information about the elemental composition and the chemical (oxidation) states of the atoms in a sample.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that analyzes the kinetic energies of photoelectrons ejected from a sample upon X-ray irradiation. It is used to determine the elemental composition of this compound and, more importantly, the chemical environment of each element. High-resolution spectra of the C 1s, O 1s, and S 2p regions would be collected. The S 2p spectrum is particularly diagnostic, as the binding energy of the S 2p3/2 peak can distinguish between a thiol (-SH) at ~164 eV and oxidized sulfur species like disulfides (-S-S-) or sulfonates (-SO3H) at higher binding energies. thermofisher.comresearchgate.net This makes XPS a powerful tool for assessing the purity and stability of the thiol group.

| Core Level | Functional Group Environment | Expected Binding Energy (eV) | Notes |

|---|---|---|---|

| C 1s | Aromatic C-C, C-H | ~284.8 | Reference adventitious carbon. |

| C 1s | Aromatic C-S | ~285.5 | Slightly shifted due to sulfur substituent. |

| C 1s | Aromatic C-COOH | ~286.0 | Shifted by adjacent carboxylic group. |

| C 1s | Carboxylic Acid (-COOH) | ~288.5 - 289.0 | Highest binding energy carbon due to two oxygen bonds. |

| O 1s | Carbonyl (C=O) | ~532.0 | Two distinct oxygen environments within the carboxylic acid group. |

| O 1s | Hydroxyl (C-OH) | ~533.5 | |

| S 2p3/2 | Thiol (R-SH) | ~164.0 | Characteristic of a neutral thiol group. thermofisher.com |

| S 2p3/2 | Disulfide (R-S-S-R) | ~165.0 | Indicates potential oxidative impurity. |

| S 2p3/2 | Sulfite/Sulfonate (SOx) | >166.0 | Indicates significant oxidation. researchgate.net |

X-ray Absorption Spectroscopy (XAS): XAS, typically performed at a synchrotron, would provide complementary information by probing the local atomic and electronic structure around the sulfur atom. The X-ray Absorption Near Edge Structure (XANES) region is sensitive to the oxidation state and coordination geometry, while the Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the bond distances and coordination numbers of neighboring atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds in solution. evitachem.com Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum of this compound is expected to show distinct signals for the three aromatic protons, which will exhibit a specific splitting pattern (coupling) based on their positions. Signals for the acidic protons of the two carboxyl groups and the thiol proton would also be present, though their chemical shifts can be highly dependent on the solvent and concentration. The signal for the parent terephthalic acid appears as a singlet at ~8.04 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For the asymmetric structure of this compound, eight distinct signals are expected: six for the aromatic carbons and two for the carboxyl carbons. The chemical shifts are influenced by the attached functional groups, with the carboxyl carbons appearing furthest downfield.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -COOH | 12.0 - 13.0 | Broad Singlet (s) | Position is solvent and concentration dependent. |

| ¹H | Ar-H | 7.5 - 8.2 | Doublet (d), Doublet (d), Singlet (s) | Three distinct signals for the aromatic protons. |

| ¹H | -SH | 3.0 - 4.5 | Singlet (s) | Position can vary; may exchange with solvent protons. |

| ¹³C | -COOH | 165 - 175 | - | Two distinct signals expected. oregonstate.edulibretexts.org |

| ¹³C | Ar-C | 120 - 145 | - | Six distinct signals expected for the aromatic carbons. |

Porosity and Surface Area Determination (e.g., Gas Adsorption Isotherms)

Techniques for determining porosity and surface area, such as nitrogen gas adsorption-desorption isotherms (BET analysis), are primarily used for characterizing porous materials like activated carbons, zeolites, or metal-organic frameworks. For a dense, non-porous crystalline solid like this compound, these measurements are generally not a primary characterization method. The expected outcome of a BET analysis would be a very low specific surface area (typically <10 m²/g), corresponding only to the external surface of the crystalline particles. The technique would, however, be highly relevant for materials synthesized using this compound as a building block if those materials are designed to be porous.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For this compound, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The reported melting point is in the range of 160-165 °C. evitachem.com The enthalpy of fusion (the energy required to melt the solid) can be calculated from the area of this peak. DSC can also be used to detect other phase transitions or decomposition events.